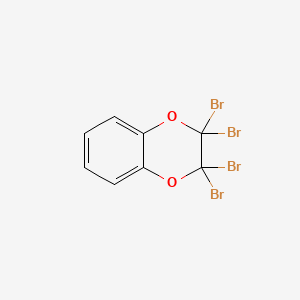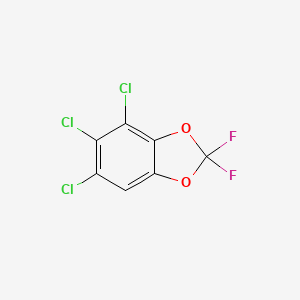
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, also known as 4-IPMDF, is a fluorinated compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and is widely used in laboratory experiments.
Aplicaciones Científicas De Investigación
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% has a wide range of scientific research applications. It has been used in the study of enzyme kinetics, as a reagent in organic syntheses, and as an inhibitor of cytochrome P450 enzymes. It has also been used in the study of DNA damage and repair, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% is not completely understood. It is believed to inhibit cytochrome P450 enzymes by forming a covalent bond with the heme group of the enzyme. This covalent bond prevents the enzyme from binding to its substrate, thus inhibiting its activity. In addition, 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% has been found to interact with DNA, leading to the formation of DNA adducts and the inhibition of DNA repair enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% are not fully understood. However, it has been found to inhibit the activity of cytochrome P450 enzymes, leading to the inhibition of drug metabolism. Additionally, it has been found to interact with DNA, leading to the formation of DNA adducts and the inhibition of DNA repair enzymes. In animal studies, 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% has been found to induce oxidative stress, leading to cell death and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% has several advantages and limitations for laboratory experiments. It is relatively easy to synthesize and has a high purity of 90%. Additionally, it is stable and can be stored for long periods of time. However, it is highly toxic and can be hazardous to handle. Furthermore, it is not water soluble and must be dissolved in an organic solvent prior to use.
Direcciones Futuras
The future directions for 4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications. Additionally, further research is needed to develop safer and more efficient methods of synthesis. Finally, further research is needed to explore its potential uses in other scientific fields such as materials science and catalysis.
Métodos De Síntesis
4-(Isopropoxymethyl)-2,2-difluorobenzodioxole, 90% can be synthesized by reacting 4-chloro-2,2-difluorobenzaldehyde with isopropanol in the presence of a base catalyst such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon to prevent oxidation of the product. The reaction occurs in two steps: first, the aldehyde reacts with the base catalyst to form a hemiacetal, and then the isopropanol reacts with the hemiacetal to form the desired product. The reaction typically yields a product with a purity of 90%.
Propiedades
IUPAC Name |
2,2-difluoro-4-(propan-2-yloxymethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-7(2)14-6-8-4-3-5-9-10(8)16-11(12,13)15-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLJXSUYLCMWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C2C(=CC=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)


![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)







![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)
